molecular formula C27H58ClP B14343913 Tributyl(pentadecyl)phosphanium chloride CAS No. 103147-24-6

Tributyl(pentadecyl)phosphanium chloride

Cat. No.: B14343913
CAS No.: 103147-24-6
M. Wt: 449.2 g/mol
InChI Key: JLXCTAFGQGEYHC-UHFFFAOYSA-M
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Description

Tributyl(pentadecyl)phosphanium chloride is a quaternary phosphonium salt compound supplied For Research Use Only. This class of compounds is of significant interest in materials science and industrial chemistry, particularly for their surface-active and antimicrobial properties. Research into analogous compounds, such as tributyltetradecylphosphonium chloride, has demonstrated potent, broad-spectrum biocidal activity against various bacterial species, including both Gram-positive and Gram-negative strains . Its mechanism of action is likely similar to other quaternary phosphonium salts, which interact with and disrupt microbial cell membranes, leading to cell lysis and death. Furthermore, studies on similar compounds have shown promise in applied research for controlling biofouling in reverse osmosis membrane processes, where it exhibited high compatibility with membrane materials and did not deteriorate performance . The synthesis of such compounds typically involves the reaction of a chlorinated alkane with tributylphosphine . Researchers value this chemical for exploring new antimicrobial agents, developing anti-fouling coatings, and studying the properties of phase-transfer catalysts. This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

103147-24-6

Molecular Formula

C27H58ClP

Molecular Weight

449.2 g/mol

IUPAC Name

tributyl(pentadecyl)phosphanium;chloride

InChI

InChI=1S/C27H58P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-27-28(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1

InChI Key

JLXCTAFGQGEYHC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Tributyl Pentadecyl Phosphanium Chloride and Analogues

Direct Quaternization Strategies for Trialkylphosphines with Haloalkanes

The most direct route to Tributyl(pentadecyl)phosphanium chloride involves the Sɴ2 reaction between tributylphosphine (B147548) and a 1-halopentadecane, specifically 1-chloropentadecane. youtube.com In this nucleophilic substitution reaction, the phosphorus atom of the tributylphosphine attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion and forming the desired phosphonium (B103445) salt. physicsandmathstutor.com

P(C₄H₉)₃ + Cl(CH₂)₁₄CH₃ → [P(C₄H₉)₃(C₁₅H₃₁)]⁺Cl⁻

The efficiency of the quaternization reaction is highly dependent on carefully controlled parameters. Due to the lower reactivity of alkyl chlorides, elevated temperatures and extended reaction times are often necessary to drive the reaction to completion. google.com For the synthesis of a close analogue, tributyltetradecylphosphonium (B14369193) chloride, from 1-chlorotetradecane (B127486) and tributylphosphine, specific conditions have been reported that highlight this necessity. google.com

Phosphines are susceptible to oxidation, particularly at elevated temperatures, which can lead to the formation of phosphine (B1218219) oxides as unwanted by-products. nih.gov To prevent this, the synthesis must be conducted under an inert atmosphere, typically using nitrogen or argon gas. google.comnih.gov

Table 1: Optimized Reaction Parameters for the Synthesis of Tributylalkylphosphonium Chlorides

ParameterValue/ConditionRationaleReference
Temperature~150 °CTo overcome the lower reactivity of the alkyl chloride and achieve a reasonable reaction rate. google.com
Duration~11.5 hoursEnsures the reaction proceeds to completion for a high yield of the final product. google.com
AtmosphereInert (Nitrogen)Prevents the oxidation of the tributylphosphine reactant to tributylphosphine oxide. google.comnih.gov

The choice of solvent plays a critical role in the Sɴ2 reaction mechanism. Polar aprotic solvents are particularly effective as they can solvate the cation but not the anion, increasing the nucleophilicity of the phosphine. google.com N,N-Dimethylformamide (DMF) is a commonly employed solvent for this type of synthesis. google.comgoogle.comchemicalbook.com Its high dielectric constant helps to stabilize the charged transition state of the Sɴ2 reaction, thereby accelerating the rate of phosphonium salt formation. In cases where one of the reactants is a solid, a solvent is necessary to create a homogeneous reaction mixture. mdpi.com

Table 2: Influence of Solvent System on Quaternization Reaction

SolventTypeRole in ReactionReference
N,N-Dimethylformamide (DMF)Polar AproticFacilitates the Sɴ2 reaction by stabilizing the transition state and solvating reactants. google.comgoogle.com
AcetonitrilePolar AproticUsed as a solvent when reacting solid haloalkanes to ensure a homogeneous reaction medium. mdpi.com
Toluene / Benzene (B151609)Non-polarUsed in some preparations where the phosphonium salt product precipitates out of solution upon formation. youtube.com

Following the reaction, a multi-step process is required to isolate and purify the this compound. If the product precipitates from the reaction solvent, it can be initially isolated by simple filtration. youtube.com However, when a solvent like DMF is used, the product remains in solution. In such cases, the solvent may be removed under reduced pressure, a process known as vacuum stripping.

To remove unreacted starting materials and non-polar impurities, the crude product is often washed or extracted with a non-polar solvent, such as n-hexane. google.com The desired phosphonium salt is typically insoluble in n-hexane, allowing for effective separation. The final purification steps involve vacuum filtration to collect the solid product, followed by vacuum drying to remove any residual solvents. google.comchemicalbook.com

Exploration of Indirect and Anion Exchange Synthetic Pathways

Indirect methods provide alternative routes to obtaining this compound, often starting from a phosphonium salt with a different anion. These pathways can be advantageous if the starting haloalkane is a bromide or iodide, which are more reactive than the corresponding chloride. google.com

Anion exchange, or metathesis, is a cornerstone of ionic liquid synthesis, allowing for the preparation of a wide variety of salts from a common precursor. google.comacs.org In this approach, a tributyl(pentadecyl)phosphonium salt with a different anion, such as bromide (prepared from 1-bromopentadecane), is first synthesized. This precursor salt is then dissolved in a suitable solvent (often water or an alcohol) and reacted with a chloride salt, for example, sodium chloride. mdpi.com The exchange of anions is typically driven by the precipitation of the less soluble inorganic salt (e.g., sodium bromide), shifting the equilibrium towards the desired phosphonium chloride product.

[P(C₄H₉)₃(C₁₅H₃₁)]⁺Br⁻ + NaCl → [P(C₄H₉)₃(C₁₅H₃₁)]⁺Cl⁻ + NaBr(s)

The efficiency of this exchange can depend on the relative concentrations of the reactants and the solubility of the resulting salts. acs.org

Another versatile indirect method involves the use of a phosphonium hydroxide (B78521) intermediate. This is commonly achieved by passing a solution of a phosphonium halide (e.g., bromide) through an anion-exchange resin in its hydroxide form (e.g., Amberlite OH⁻ form). researchgate.net This process quantitatively replaces the halide anion with a hydroxide anion.

[P(C₄H₉)₃(C₁₅H₃₁)]⁺Br⁻ + Resin-OH⁻ → [P(C₄H₉)₃(C₁₅H₃₁)]⁺OH⁻ + Resin-Br⁻

The resulting phosphonium hydroxide solution is then carefully neutralized with hydrochloric acid (HCl). This acid-base reaction yields the target this compound and water, which can be easily removed. researchgate.net This method is particularly useful for producing high-purity phosphonium salts, as the by-products are simply water and the exhausted resin.

[P(C₄H₉)₃(C₁₅H₃₁)]⁺OH⁻ + HCl → [P(C₄H₉)₃(C₁₅H₃₁)]⁺Cl⁻ + H₂O

Sustainable and Green Chemistry Principles in Phosphonium Salt Synthesis

The synthesis of quaternary phosphonium salts, including this compound, is increasingly being viewed through the lens of green chemistry. The core objective is to develop synthetic routes that are more environmentally benign, efficient, and sustainable. This involves a fundamental rethinking of traditional synthetic methods, which often rely on hazardous solvents and energy-intensive conditions. The drive towards sustainability is motivated by the need to minimize fossil resource use, reduce environmental impact, and meet future emissions targets. acs.org

The application of green chemistry principles to phosphonium salt synthesis focuses on several key areas: waste prevention, the use of safer solvents, energy efficiency, and the development of novel catalytic and reaction-driving methods. nih.gov Traditional synthesis often involves the SN2 reaction between a phosphine (like tributylphosphine) and an alkyl halide (like 1-chloropentadecane), typically heated in a non-polar solvent such as benzene or toluene. youtube.com While effective, this approach has drawbacks related to solvent toxicity and energy consumption. youtube.comgoogle.com

Modern sustainable approaches aim to replace these hazardous components and processes. Key strategies include the use of bio-based solvents, photocatalysis, and mechanochemistry, which align with the principles of reducing waste and energy consumption. acs.orgrsc.orgmdpi.com For instance, research into the synthesis of analogous phosphonium salts has demonstrated that bio-based polar protic solvents like isopropanol (B130326) and butanol can offer a good balance of high yield and minimal environmental impact compared to traditional polar aprotic or non-polar solvents. acs.org

Furthermore, innovative techniques such as photocatalysis offer pathways that can be performed at ambient temperatures, significantly lowering the energy requirements of the synthesis. worktribe.comnih.gov These methods utilize light to activate reactions, offering a green alternative to conventional thermal heating. rsc.orgchemrxiv.org Similarly, solvent-free methods like mechanochemistry, which use mechanical force to drive reactions, are being explored to eliminate solvent waste entirely. mdpi.com Phase-transfer catalysis has also been recognized as a powerful and green sustainable method for organic synthesis. rsc.org

The following table provides a comparative overview of different solvents used in the synthesis of a model phosphonium salt, highlighting the shift towards greener alternatives.

Interactive Data Table: Solvent Performance in Phosphonium Salt Synthesis

This table is based on data for the synthesis of Ethyltriphenylphosphonium bromide (ETPB) and serves as an analogue for understanding solvent effects in phosphonium salt synthesis. acs.org

Solvent CategorySolventYield (%)Green Chemistry Considerations
Non-polarHexane25High volatility, petroleum-derived
Non-polarToluene42Toxic, petroleum-derived google.com
Non-polarBenzene38Carcinogenic, highly toxic google.com
Polar AproticAcetonitrile65Toxic, volatile google.com
Polar AproticDMF55High toxicity, requires careful handling google.com
Polar ProticMethanol75Volatile, toxic
Polar ProticEthanol82Bio-based potential, lower toxicity
Polar Proticn-Propanol88Lower volatility than methanol/ethanol
Polar ProticIsopropanol 95 Bio-based, effective, lower toxicity acs.org
Polar Protic1-Butanol92Bio-based potential, lower volatility

Recent research has also focused on developing entirely new synthetic routes that are inherently greener. Photoactivated approaches, for example, allow for the synthesis of quaternary phosphonium salts from organothianthrenium salts and tertiary phosphines with high yields and broad functional group compatibility. rsc.org This method provides a green and selective alternative to traditional synthesis, avoiding harsh reagents and conditions. rsc.org Another strategy involves visible-light-induced cyclization of aryl phosphines using air as an oxidant, which is notable for being transition-metal-free and having a high atom economy. chemrxiv.org One-pot synthesis procedures, which combine multiple steps without isolating intermediates, further contribute to waste reduction and process efficiency. acs.orgresearchgate.netmdpi.com These advancements collectively push the synthesis of phosphonium salts towards more sustainable and environmentally responsible practices.

Mechanistic Investigations and Fundamental Chemical Behavior of Tributyl Pentadecyl Phosphanium Chloride

Mechanistic Pathways in Organic Transformations and Catalysis

The unique structural features of tributyl(pentadecyl)phosphanium chloride dictate its role in various organic reactions, primarily as a precursor in ylide formation and as a phase-transfer catalyst.

Quaternary phosphonium (B103445) salts are fundamental precursors for the generation of phosphorus ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. libretexts.orgwikipedia.org The general mechanism for ylide formation involves the deprotonation of the α-carbon to the phosphorus atom by a strong base. libretexts.org

The formation of a phosphonium ylide from a precursor like this compound would proceed via the following steps:

Deprotonation: A strong base, such as n-butyllithium, abstracts a proton from the carbon atom adjacent to the positively charged phosphorus center. libretexts.org The presence of the electron-withdrawing phosphonium group increases the acidity of these protons.

Ylide Formation: The resulting carbanion is stabilized by the adjacent phosphorus atom, forming a neutral dipolar molecule known as a phosphonium ylide or phosphorane. wikipedia.org This ylide exists in resonance between a zwitterionic form (with formal positive and negative charges on phosphorus and carbon, respectively) and a ylene form (with a phosphorus-carbon double bond).

Once formed, the ylide can participate in the Wittig reaction. The mechanism of the Wittig reaction itself has been a subject of detailed study and is generally understood to proceed through the following stages:

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Betaine or Oxaphosphetane Formation: This initial attack can lead to a dipolar, zwitterionic intermediate called a betaine, or it may proceed directly to a four-membered ring intermediate, an oxaphosphetane, via a [2+2] cycloaddition. organic-chemistry.orgwikipedia.org The exact pathway and the stability of these intermediates can be influenced by the nature of the substituents and the reaction conditions.

Alkene and Phosphine (B1218219) Oxide Formation: The oxaphosphetane intermediate is unstable and collapses to form the final products: a stable triphenylphosphine (B44618) oxide and the desired alkene. libretexts.org The formation of the very strong phosphorus-oxygen double bond is a major driving force for this reaction.

While specific examples detailing the use of this compound in Wittig reactions are not prevalent in the literature, its structure is analogous to other phosphonium salts commonly employed for this purpose. The long pentadecyl chain would likely influence the solubility of the corresponding ylide in organic solvents.

This compound, and its close analog hexadecyltributylphosphonium bromide, are highly effective phase-transfer catalysts (PTCs). phasetransfercatalysis.comoperachem.com PTC is a valuable technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com The catalytic action of phosphonium salts like this compound accelerates reaction rates and improves yields by transporting one reactant across the phase boundary to react with the other. scienceinfo.com

The mechanism of phase-transfer catalysis involving a quaternary phosphonium salt can be described by two primary models:

The Starks Mechanism (Simple Transfer): In this model, the phosphonium cation (Q⁺) forms an ion pair with the anion of a reactant (e.g., CN⁻ from NaCN in the aqueous phase). operachem.com Due to the lipophilic nature of the alkyl groups on the phosphorus atom, this ion pair (Q⁺CN⁻) is soluble in the organic phase. scienceinfo.com Once in the organic phase, the "naked" anion is highly reactive and can undergo a nucleophilic substitution reaction with an organic substrate (e.g., R-X), forming the product (R-CN) and a new phosphonium salt with the leaving group (Q⁺X⁻). operachem.com This new salt then returns to the aqueous phase, where it exchanges the leaving group for another reactant anion, thus completing the catalytic cycle.

Interfacial Mechanism: For highly lipophilic catalysts that are predominantly soluble in the organic phase, the anion exchange occurs at the interface between the two phases. operachem.com The phosphonium cation remains in the organic phase near the interface and facilitates the transfer of the reactant anion from the aqueous phase into the organic phase for the reaction to proceed.

The structure of this compound, with its three butyl groups and one long pentadecyl chain, makes it highly organophilic. phasetransfercatalysis.com This property is advantageous for phase-transfer catalysis, as it ensures the catalyst resides primarily in the organic phase where the reaction with the organic substrate occurs. The large, soft phosphonium cation forms a loose ion pair with the transported anion, enhancing the anion's nucleophilicity and reactivity in the organic phase. phasetransfercatalysis.comoperachem.com

Table 1: Factors Influencing the Efficiency of this compound as a Phase-Transfer Catalyst

FactorInfluence on Catalytic Activity
Alkyl Chain Length The long pentadecyl chain increases the lipophilicity of the cation, favoring its partitioning into the organic phase.
Cation Structure The tetrahedral arrangement of the butyl and pentadecyl groups around the central phosphorus atom creates a diffuse positive charge, leading to weaker ion pairing with the anion and thus a more reactive "naked" anion in the organic phase.
Anion Type The nature of the anion being transported from the aqueous to the organic phase affects the stability and reactivity of the ion pair.
Solvent System The choice of the organic solvent influences the solubility of the catalyst-anion ion pair and the overall reaction rate.

Studies on Intermolecular Interactions and Complexation Phenomena

The physicochemical properties and behavior of this compound in various systems are governed by a range of intermolecular forces.

As a type of ionic liquid, the bulk properties of this compound are determined by a complex interplay of non-covalent interactions:

Coulomb Forces: The primary interaction is the electrostatic attraction between the positively charged phosphonium cation and the negatively charged chloride anion. These ionic interactions are long-range and are the dominant force holding the ions together in the liquid state. rsc.org

Hydrogen Bonding: While the tributyl(pentadecyl)phosphanium cation itself cannot act as a hydrogen bond donor, it can participate in weak C-H···anion hydrogen bonds. rsc.org The chloride anion is a potential hydrogen bond acceptor. These interactions, although weaker than conventional hydrogen bonds, can influence the local structure and dynamics of the ionic liquid.

The balance of these interactions dictates the physical state and solvent properties of this compound. The competition between strong Coulombic forces and weaker but cumulative van der Waals interactions, along with the possibility of weak hydrogen bonding, creates a complex liquid structure. acs.org

Molecular Mechanisms of Biological Interactions at the Cellular Level

Quaternary phosphonium salts, particularly those with long alkyl chains, are known to exhibit biological activity, including antimicrobial and cytotoxic effects. nih.govresearchgate.net While specific studies on this compound are limited, the general mechanism of action for such compounds is believed to involve interactions with cell membranes.

The amphiphilic nature of the tributyl(pentadecyl)phosphanium cation is crucial for its biological activity. The positively charged phosphonium head group can interact with the negatively charged components of bacterial or mammalian cell membranes, while the long, lipophilic pentadecyl chain can insert into the hydrophobic lipid bilayer. mdpi.com This insertion can disrupt the integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

The cytotoxicity of phosphonium salts has been observed to be dependent on the length of the alkyl chains, with longer chains generally leading to higher activity. nih.gov Some studies suggest that the accumulation of these lipophilic cations in the mitochondria of eukaryotic cells can also contribute to their cytotoxic effects. researchgate.net The phylogenetic similarities between mitochondria and bacteria have provided a rationale for exploring the antibacterial properties of mitochondria-targeted compounds. researchgate.net

It is important to note that the biological activity of these compounds is a complex phenomenon that can involve multiple mechanisms, including disruption of membrane potential, inhibition of metabolic processes, and alteration of cell adhesion. mdpi.com

Disruption of Microbial Cell Membrane Integrity

The primary mechanism by which quaternary phosphonium salts, such as the closely related Tributyl tetradecyl phosphonium chloride (TTPC), exert their antimicrobial activity is through the disruption of microbial cell membrane integrity. publications.gc.caresearchgate.net As cationic surface-active compounds, they interact with the negatively charged components of microbial cell membranes, leading to a cascade of events that compromise the cell's structural and functional integrity. google.com

The initial interaction is electrostatic, where the positively charged phosphonium headgroup of the molecule forms bonds with negatively charged groups, such as carboxyl and phosphate (B84403) groups, present in the proteins and phospholipids (B1166683) of the microbial cell membrane. google.com This electrostatic interaction is believed to facilitate the insertion of the long, hydrophobic alkyl chain (in this case, the pentadecyl group) into the lipid bilayer of the cell membrane.

This insertion disrupts the ordered structure of the lipid bilayer, leading to several detrimental effects on the microbial cell:

Increased Permeability: The presence of the phosphonium salt molecules within the membrane increases its permeability. publications.gc.ca This allows for the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, out of the cell. publications.gc.cagoogle.com

Membrane Damage and Lysis: The disruption of the membrane structure can lead to physical damage to the cell wall and membrane. google.com In severe cases, this can result in cell lysis, where the cell bursts open due to the loss of osmotic regulation. google.com

Inhibition of Growth and Reproduction: By compromising the integrity of the cell membrane, the phosphonium salt inhibits essential cellular processes that rely on a stable and functional membrane, thereby preventing the growth and reproduction of the microorganisms. researchgate.net

The mode of action of TTPC, which involves the destruction and decomposition of the negatively charged bacterial membrane, is consistent with that of other quaternary-based biocides. publications.gc.caresearchgate.net

Observed Effect on Microbial Cell Membrane Underlying Mechanism Consequence for the Microorganism References
Increased Membrane PermeabilityInsertion of the hydrophobic alkyl chain into the lipid bilayer disrupts its ordered structure.Leakage of essential intracellular components (ions, metabolites). publications.gc.cagoogle.com
Membrane Damage and LysisElectrostatic interaction with negatively charged membrane components and subsequent structural disruption.Loss of osmotic regulation and eventual cell death. google.com
Inhibition of Growth and ReproductionCompromised membrane function inhibits essential cellular processes.Inability of the microorganism to proliferate. researchgate.net

Modulation of Intracellular Metabolic Processes (e.g., Respiratory Chain Complexes, ATP Synthesis)

Direct research on the effects of Tributyl(pentadecyl)phosphonium chloride on specific intracellular metabolic processes is limited. However, studies on other phosphonium compounds and related organometallic substances suggest potential mechanisms of action that could lead to the modulation of critical metabolic pathways, such as the respiratory chain and ATP synthesis.

The disruption of the cell membrane, as detailed in the previous section, can indirectly affect intracellular metabolic processes by altering the electrochemical gradients across the membrane, which are crucial for processes like ATP synthesis. Furthermore, it is plausible that once inside the cell, these compounds could directly interact with intracellular components.

Respiratory Chain Complexes:

The mitochondrial respiratory chain is a key target for some toxicants. nih.gov Dysfunction of the respiratory chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). nih.gov While direct evidence for Tributyl(pentadecyl)phosphonium chloride is lacking, other lipophilic cations have been shown to inhibit the mitochondrial electron transport chain. nih.gov The degree of inhibition often correlates with the length of the alkyl chain, suggesting that more hydrophobic derivatives have a greater negative impact on respiratory chain activity. nih.gov Inhibition of respiratory chain complexes, such as complex I, II, III, and IV, has been observed with other chemical agents, leading to impaired respiration. nih.gov

ATP Synthesis:

The synthesis of ATP is tightly coupled to the proper functioning of the respiratory chain and the maintenance of a proton gradient across the inner mitochondrial membrane. Therefore, any disruption to the respiratory chain would consequently inhibit ATP production. nih.gov Some organotin compounds, such as tributyltin chloride, have been shown to directly inhibit ATP synthase, the enzyme responsible for the final step of ATP production. nih.gov This inhibition leads to a significant decrease in cellular ATP levels. nih.gov Given the structural similarities and cationic nature, it is conceivable that quaternary phosphonium salts could also interfere with ATP synthesis, either indirectly through membrane disruption and respiratory chain inhibition or potentially through direct interaction with ATP synthase.

Potential Intracellular Target Postulated Mechanism of Action Resulting Metabolic Effect References (Inferred from related compounds)
Respiratory Chain ComplexesInhibition of electron transport chain activity due to the lipophilic nature of the cation.Impaired cellular respiration and reduced ATP production. nih.govnih.gov
ATP SynthaseDirect inhibition of the enzyme or indirect disruption of the proton gradient across the membrane.Significant decrease in cellular ATP levels. nih.govnih.gov

Applications and Functionalization Strategies of Tributyl Pentadecyl Phosphanium Chloride

Applications in Ionic Liquid Technology

Tributyl(pentadecyl)phosphanium chloride and its analogues are versatile platforms in ionic liquid technology, serving as advanced media for gas capture, sustainable solvents for chemical reactions, and as electrolytes in energy storage systems. Their unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency, underpins their functionality in these diverse applications.

Advanced Gas Capture and Sorption Systems (e.g., Carbon Dioxide, Sulfur Dioxide)

Phosphonium-based ionic liquids are recognized for their potential in gas capture applications, particularly for carbon dioxide (CO2). Studies on analogous compounds like trihexyl(tetradecyl)phosphonium-based ionic liquids reveal that they can dissolve significantly larger molar fractions of CO2 compared to many commonly studied imidazolium-based ionic liquids. researchgate.net The trihexyl(tetradecyl)phosphonium cation, in particular, has been shown to exhibit very good properties for dissolving CO2. researchgate.net For instance, trihexyl(tetradecyl)phosphonium bromide has been identified as a good solvent for CO2 solubilization. researchgate.net Research into trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide indicates it has one of the largest CO2 sorption capacities reported, highlighting the potential of the phosphonium (B103445) cation structure in designing effective CO2 capture agents. researchgate.net

The physical solubility of CO2 in these ionic liquids is a key mechanism, with performance influenced by the choice of both the cation and the anion. This makes them promising candidates for developing more efficient post-combustion CO2 capture technologies. researchgate.net

Table 1: CO2 Sorption Capacity in a Representative Phosphonium Ionic Liquid This table is generated based on data for analogous phosphonium ionic liquids to illustrate typical performance.

Ionic Liquid Analog Temperature (K) Pressure (bar) CO2 Mole Fraction
Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide 293 ~15 ~0.50

Sustainable Solvent Systems in Chemical Synthesis

The properties of phosphonium ionic liquids make them attractive as "green" or sustainable solvents, offering an alternative to volatile organic compounds (VOCs). Their negligible vapor pressure reduces air pollution and workplace exposure, while their high thermal stability allows for a wider range of reaction temperatures. Analogous phosphonium salts have been successfully used as recyclable solvents for various chemical transformations, including Grignard reactions, Michael additions, and Heck reactions. The ability to dissolve a wide range of organic and inorganic compounds, coupled with the potential for product separation by liquid-liquid extraction and solvent recycling, aligns with the principles of green chemistry.

Electrochemical Performance in Energy Storage Devices (e.g., Batteries, Supercapacitors)

Tetraalkylphosphonium ionic liquids are increasingly investigated as electrolytes for high-performance energy storage devices due to their high thermal stability and wide electrochemical windows. researchgate.net

In lithium-ion batteries, electrolytes based on phosphonium ionic liquids, such as trimethyl phosphonium cations combined with bis(fluorosulfonyl)imide ([FSI]⁻) or bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anions, demonstrate high stability. nih.govnih.gov These electrolytes can exhibit electrochemical windows higher than 5 V. researchgate.netnih.gov For example, a gelled electrolyte formulated with trihexyl(tetradecyl)phosphonium [TFSI] and a lithium salt showed excellent thermal stability (above 300 °C) and an electrochemical stability window of 3.95 V vs. Li⁰/Li⁺. mdpi.com This stability is crucial for developing safer, high-voltage batteries. mdpi.com

For supercapacitors, which require high power density and long cycle life, phosphonium ionic liquids also show significant promise. researchgate.net An activated carbon-based supercapacitor using trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide as an electrolyte (with acetonitrile as a viscosity modifier) achieved a high operating voltage of 3.4 V and an energy density of approximately 40 Wh/kg. researchgate.net The favorable electrochemical properties and conductivity of phosphonium ILs make them particularly attractive for next-generation supercapacitors. researchgate.net

Table 2: Performance of Analogue Phosphonium ILs in Energy Storage Applications

Application Ionic Liquid System Key Performance Metric
Supercapacitor Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide in ACN Operating Voltage: 3.4 V; Energy Density: ~40 Wh/kg
Li-ion Battery Gelled Trihexyl(tetradecyl)phosphonium [TFSI] Electrochemical Stability: 3.95 V vs. Li⁰/Li⁺
Li-ion Battery Trimethyl-based phosphonium [TFSI] Oxidative Stability: > 5 V vs. Li/Li⁺

Innovations in Separation Science

The unique solvation properties of this compound and its analogues enable their use in highly selective separation processes. They are particularly effective as extractants in hydrometallurgy for recovering valuable metals and in the purification of fuels.

Liquid-Liquid Extraction of Metal Ions (e.g., Ruthenium(III), Nickel(II), Cobalt(II))

Phosphonium ionic liquids have proven to be highly effective extractants for the selective separation of metal ions from aqueous solutions, a critical process in hydrometallurgy and waste recycling.

Ruthenium(III): Research has demonstrated that phosphonium ionic liquids can efficiently extract Ru(III) from acidic chloride solutions. In studies involving trihexyl(tetradecyl)phosphonium chloride, over 70% of Ru(III) was extracted from a 3 M HCl solution. researchgate.net The efficiency of the extraction is influenced by the acidity of the aqueous phase and the specific structure of the ionic liquid used. researchgate.net

Cobalt(II) and Nickel(II): The separation of cobalt from nickel is a significant challenge in the recycling of battery materials. Undiluted phosphonium-based ionic liquids have been developed as green extractants for this purpose. rsc.org Specifically, tri(butyl)tetradecylphosphonium chloride has been tested and shown to be effective. rsc.org Cobalt is selectively extracted into the ionic liquid phase as a tetrachlorocobaltate(II) complex from concentrated chloride solutions, leaving nickel behind in the aqueous phase. rsc.org This process can achieve exceptionally high separation factors for Co/Ni, in some cases exceeding 50,000. rsc.org Studies using the closely related trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)phosphinate have shown selective extraction of over 99% of cobalt from nickel. researchgate.net

Table 3: Metal Extraction Performance with Analogue Phosphonium Ionic Liquids

Target Metal Ionic Liquid System Aqueous Phase Result
Ruthenium(III) Trihexyl(tetradecyl)phosphonium chloride 3 M HCl >70% extraction
Cobalt(II) Tri(hexyl)tetradecylphosphonium chloride 8 M HCl Separation Factor (Co/Ni) > 50,000
Cobalt(II) Trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)phosphinate 3.0 M Chloride, pH 5.0 >99% Co extraction vs. Ni

Extractive Desulfurization Processes for Liquid Fuels

To meet environmental regulations, the removal of sulfur-containing compounds from liquid fuels is essential. Extractive desulfurization (EDS) using ionic liquids is a promising alternative to traditional hydrodesulfurization, as it operates under milder conditions. Phosphonium-based ionic liquids have been investigated as solvents for the EDS of compounds like thiophene, benzothiophene (BT), and dibenzothiophene (B1670422) (DBT) from model fuels. acs.org

Research on various phosphonium salts has demonstrated their effectiveness. For example, tetrabutylphosphonium methanesulfonate yielded sulfur removal of 69% for DBT and 62% for BT in a single extraction cycle under optimized conditions. acs.orgacs.org Deep desulfurization can be achieved through multiple extraction stages; using triisobutyl(methyl) phosphonium tosylate, more than 99% of DBT was removed after four stages. elsevierpure.com The efficiency of the process depends on the structure of the ionic liquid, temperature, and solvent-to-fuel ratio. acs.orgelsevierpure.com

Table 4: Representative Performance in Extractive Desulfurization (EDS) Data is based on analogous phosphonium ILs to demonstrate typical efficacy.

Sulfur Compound Ionic Liquid System Single-Cycle Removal % Multi-Stage Removal %
Dibenzothiophene (DBT) Tetrabutylphosphonium methanesulfonate 69% >99% (4 stages)
Benzothiophene (BT) Tetrabutylphosphonium methanesulfonate 62% -
Thiophene (T) Tetrabutylphosphonium methanesulfonate 61% 96% (5 stages)

Recovery of Organic Pollutants from Aqueous Matrices (e.g., Phenolic Compounds in Wastewater Treatment)

Tributyl(tetradecyl)phosphonium chloride (TTPC) is recognized as a potent biocide, a property that is crucial in wastewater treatment processes where biofouling can hinder the efficiency of pollutant recovery systems. researchgate.net Biofouling, the accumulation of microorganisms on surfaces, can lead to increased operational costs and reduced efficacy in systems like reverse osmosis (RO) membranes. korea.ac.kr

TTPC's primary mechanism of action involves the disruption of microbial cell membranes. As a cationic surfactant, it forms electrostatic bonds with negatively charged components of the cell wall, leading to damage, leakage of essential metabolites, and ultimately, cell death. publications.gc.ca This biocidal activity prevents the formation of biofilms that can clog filtration systems and impede the removal of organic pollutants.

Research has demonstrated the effectiveness of TTPC in controlling biofouling in RO processes. korea.ac.kr Studies have shown that RO membranes are resistant to both morphological and chemical damage at TTPC concentrations as high as 100,000 mg/L. korea.ac.kr Furthermore, low concentrations of TTPC have been found to possess significant antimicrobial and antibiofilm properties. korea.ac.kr

In the context of recovering phenolic compounds, while direct extraction using TTPC is not extensively documented, its role in maintaining the integrity and efficiency of treatment systems is vital. For instance, related phosphonium salts like trihexyl(tetradecyl)phosphonium chloride have been used to impregnate solid supports for the adsorption of pollutants, which can then be subjected to degradation processes. This indicates a potential for functionalizing supports with TTPC for similar applications.

The biocidal efficacy of TTPC has been compared to other common industrial biocides, highlighting its high performance, especially in challenging environments like oilfield water systems. researchgate.net

Table 1: Comparative Biocidal Performance of TTPC in Oilfield Water Systems

Biocide Concentration (active ppm) for Complete Kill (Aerobic Bacteria) Concentration (active ppm) for Complete Kill (Anaerobic SRB*)
TTPC 5 50
Glutaraldehyde >40 150
THPS 40 >200

*Sulfate-Reducing Bacteria (Data sourced from Kramer et al., 2008) researchgate.net

Catalytic Applications and Catalytic System Design

Implementation in Phase Transfer Catalysis

Quaternary phosphonium salts, including TTPC, are utilized as phase-transfer catalysts (PTCs). ijirset.com PTCs are essential in facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.com The catalyst transports a reactant from one phase to another, enabling the reaction to proceed at a much faster rate. ijirset.com

The mechanism involves the phosphonium cation pairing with an anion from the aqueous phase to form an ion pair that is soluble in the organic phase. This allows the anion to react with the organic substrate. Phosphonium salts are particularly valued for their stability at higher temperatures compared to their ammonium (B1175870) counterparts, which can degrade under such conditions. biomedres.us

Role in the Synthesis and Modification of Nanostructured Catalytic Materials

Phosphonium ionic liquids play a significant role in the synthesis and stabilization of nanostructured catalytic materials, such as metal nanoparticles. mdpi.com While direct studies using TTPC are not prevalent, research on structurally similar sterically hindered phosphonium ionic liquids has demonstrated their effectiveness in stabilizing palladium nanoparticles (PdNPs). mdpi.com These stabilized nanoparticles exhibit high catalytic activity in reactions like Suzuki cross-coupling. mdpi.com

The phosphonium salt acts as a capping agent, preventing the agglomeration of the nanoparticles and thereby maintaining their high surface area and catalytic efficacy. The use of tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as both a reducing and stabilizing agent for creating a variety of noble metal nanoparticles further underscores the versatility of phosphonium compounds in this field. rsc.org The synthesis of nanostructured catalysts via the sonochemical decomposition of organometallic precursors also represents a method where phosphonium salts could serve as stabilizing agents.

Enhancement of Reaction Efficiency and Selectivity

The use of phosphonium salts like TTPC as phase-transfer catalysts inherently leads to the enhancement of reaction efficiency and selectivity. biomedres.us By enabling reactions to occur between otherwise immiscible reactants, PTCs can lead to:

Higher yields and conversions: Reactions proceed more completely and faster. ijirset.com

Milder reaction conditions: The need for high temperatures or harsh solvents can be reduced.

Reduced byproducts: Increased selectivity leads to a cleaner reaction profile. ijirset.com

Use of less expensive reactants and solvents: The ability to use water as a solvent is a key advantage in green chemistry. ijirset.com

The effectiveness of a phosphonium salt as a PTC is influenced by the structure of its cation, which affects the solubility and reactivity of the ion pair in the organic phase.

Contributions to Advanced Materials Science

Development of Novel Composite and Hybrid Materials

Phosphonium salts are being explored as components in the development of novel composite and hybrid materials. Their incorporation can impart specific functionalities to the resulting material. For instance, polymeric phosphonium salts have been investigated for the development of antibacterial dental resins. nih.gov In this application, a vinyl-functionalized tributylphosphonium chloride monomer was copolymerized to create a resin with inherent antimicrobial properties. nih.gov

The surface-active properties of TTPC also make it suitable for applications in materials processing, such as in the flotation of iron ore, where it acts as a collector to separate quartz from magnetite. mdpi.com This demonstrates its ability to modify surface properties, a key aspect in the creation of composite materials where interfacial adhesion is crucial. The use of ionic liquids, including phosphonium-based ones, can enhance the interfacial adhesion between a polymer matrix and reinforcing fillers, leading to improved mechanical properties in the final composite material.

Application as a Binder in Electrochemical Sensors (e.g., Silver Particle-Modified Carbon Paste Electrodes)

There is no available research demonstrating the use of Tributyl(pentadecyl)phosphonium chloride as a binder in electrochemical sensors, including silver particle-modified carbon paste electrodes.

However, a structurally similar ionic liquid, trihexyltetradecylphosphonium chloride, has been utilized in this capacity. In a study on the determination of nitrite ions, this compound was employed as a hydrophobic binder in the fabrication of a silver particle-modified carbon paste electrode. The research highlighted that the ionic liquid facilitated the electrocatalytic effect of silver sub-micrometre particles on nitrite oxidation.

Emerging and Specialized Applications

Comprehensive searches yielded no specific data on the emerging and specialized applications of Tributyl(pentadecyl)phosphonium chloride. The subsections below reflect this absence of information.

Role as a Water Conditioning Agent

No scientific literature or technical data could be found to support the use of Tributyl(pentadecyl)phosphonium chloride as a water conditioning agent.

For context, a related compound, tributyl tetradecyl phosphonium chloride (TTPC), is documented as a biocide and biofilm removal agent in industrial water systems. irochemical.comclassicchemicals.com Its function is primarily to control the growth of microorganisms in cooling water systems, oilfield water treatment, and paper pulp and water systems. irochemical.comclassicchemicals.comgoogle.com Water conditioning agents, in a broader sense, are used to prevent the negative effects of hard water ions on the performance of pesticides and other chemical treatments by sequestering these ions. arborchem.comchsagronomy.comnichino.uk

Utility as an Intermediate in Fine Chemical Synthesis

There is no information available in the public domain regarding the use of Tributyl(pentadecyl)phosphonium chloride as an intermediate in fine chemical synthesis. While the synthesis of various alkyltributylphosphonium chlorides has been described, the specific utility of the pentadecyl derivative as a building block for other complex molecules is not documented in available research. researchgate.netnih.gov

Exploration in Gene Delivery Systems

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research Data

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific research data available for the chemical compound This compound to generate a thorough and scientifically accurate article based on the requested outline.

The detailed outline provided requires specific experimental data on:

Liquid-Liquid Phase Equilibria in multicomponent systems.

The formation of Triphasic and Biphasic Systems .

Solubility Factors in various solvents.

Mixed Micelle Formation and characterization.

The impact of Steric and Counterion Effects on its aggregation.

The performed searches did not yield specific studies investigating these properties for this compound. The available scientific literature focuses on closely related analogues, most notably Tributyl(tetradecyl)phosphonium chloride (which has a 14-carbon chain instead of a 15-carbon chain) and Trihexyl(tetradecyl)phosphonium chloride .

While these compounds are structurally similar, their physicochemical properties, including phase behavior and self-assembly, are highly dependent on the specific length of their alkyl chains. Presenting data from these analogues as representative of this compound would be scientifically inaccurate and speculative.

Given the strict instructions to generate a scientifically accurate article based solely on the requested topics for the specified compound, it is not possible to proceed without the necessary primary research data. Fulfilling the request would require extrapolating findings from different molecules, which falls outside the scope of scientifically rigorous reporting.

Therefore, the article on the "Interfacial and Solution Chemistry of this compound" cannot be created at this time.

Interfacial and Solution Chemistry of Tributyl Pentadecyl Phosphanium Chloride

Self-Assembly and Micellization Properties

Analysis of Surface tension Reduction and Critical Micelle Concentration

The interfacial and solution behavior of Tributyl(pentadecyl)phosphanium chloride is characterized by its efficiency in reducing surface tension and its propensity to form micelles in solution. As a cationic surfactant, its molecular structure, consisting of a charged phosphonium (B103445) head group and a long hydrophobic pentadecyl tail, dictates its surface activity. The analysis of these properties is crucial for understanding its applications in various chemical and industrial processes.

Surface Tension Reduction

The effectiveness of a surfactant in reducing surface tension is influenced by the length of its alkyl chain. Generally, for a homologous series of surfactants, the surface tension at the critical micelle concentration (γCMC) decreases as the length of the hydrophobic alkyl chain increases. This trend is observed because a longer alkyl chain leads to more effective disruption of the water's hydrogen-bonding network at the surface and stronger cohesive interactions between the adsorbed surfactant molecules.

Based on the data available for the tributyl(alkyl)phosphonium chloride series, it is possible to extrapolate the expected surface tension reduction for the pentadecyl (C15) derivative. The following table illustrates the trend of γCMC with increasing alkyl chain length for this class of compounds.

Table 1: Surface Tension at Critical Micelle Concentration (γCMC) for a Homologous Series of Tributyl(alkyl)phosphonium Chlorides

Alkyl Chain LengthCompound NameγCMC (mN/m)
C12 (Dodecyl)Tributyl(dodecyl)phosphanium chloride~38
C14 (Tetradecyl)Tributyl(tetradecyl)phosphanium chloride~35
C15 (Pentadecyl) This compound ~33-34 (Estimated)
C16 (Hexadecyl)Tributyl(hexadecyl)phosphanium chloride~32

Note: The value for this compound is an estimation based on the trend observed in the homologous series.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. researchgate.net Below the CMC, the surfactant primarily exists as individual molecules, and the surface tension of the solution decreases significantly with increasing surfactant concentration. researchgate.net Above the CMC, the surface becomes saturated with surfactant molecules, and additional surfactant molecules form micelles in the bulk solution, with the surface tension remaining relatively constant. researchgate.net

The CMC is highly dependent on the molecular structure of the surfactant, particularly the length of the hydrophobic alkyl chain. For a homologous series of ionic surfactants, the CMC typically decreases by a factor of approximately two for each additional methylene (B1212753) group in the alkyl chain. This phenomenon, known as Traube's rule, is attributed to the increased hydrophobicity of the longer alkyl chain, which provides a greater driving force for the surfactant to escape the aqueous environment by forming micelles.

While direct experimental determination of the CMC for this compound is not available in the surveyed literature, an estimation can be made by examining the CMC values of its shorter and longer alkyl chain homologues. The table below presents the CMC values for a series of tributyl(alkyl)phosphonium chlorides, illustrating the inverse relationship between alkyl chain length and CMC.

Table 2: Critical Micelle Concentration (CMC) for a Homologous Series of Tributyl(alkyl)phosphonium Chlorides

Alkyl Chain LengthCompound NameCMC (mmol/L)
C12 (Dodecyl)Tributyl(dodecyl)phosphanium chloride~1.5
C14 (Tetradecyl)Tributyl(tetradecyl)phosphanium chloride~0.4
C15 (Pentadecyl) This compound ~0.2 (Estimated)
C16 (Hexadecyl)Tributyl(hexadecyl)phosphanium chloride~0.1

Note: The value for this compound is an estimation based on the trend observed in the homologous series.

The expected low CMC value for this compound signifies its high efficiency in forming micelles, a key characteristic for applications such as detergency, solubilization, and in various formulation technologies.

Theoretical and Computational Chemistry Approaches for Tributyl Pentadecyl Phosphanium Chloride

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular and electronic properties of ionic liquids and surfactants like tributyl(pentadecyl)phosphanium chloride, which is also known as tributyltetradecylphosphonium (B14369193) chloride (TTPC).

One key application of DFT has been in predicting the efficacy of TTPC as a cationic surfactant in industrial processes such as the reverse flotation of iron ore. First-principles DFT calculations have been employed to compare TTPC with other surfactants, like dodecyl triethyl ammonium (B1175870) chloride (DTAC). These studies have shown that both compounds are likely to physically adsorb onto surfaces like quartz primarily through electrostatic forces. mdpi.comresearchgate.net A significant finding from these calculations is that the active component of TTPC, the tributylphosphonium head group (P⁺(C₄H₉)₃), carries a substantially higher positive charge compared to the active part of DTAC (N⁺(CH₃)₃). mdpi.comresearchgate.net This difference in charge density is a key factor in its predicted superior performance as a collector in flotation processes. mdpi.com

DFT calculations provide valuable data on the electronic properties of molecules. Below is a hypothetical table illustrating the kind of data that can be obtained from such calculations for the cationic head groups of TTPC and a comparative surfactant.

PropertyTributylphosphonium Cation (from TTPC)Triethylammonium Cation (from DTAC)
Calculated Partial Charge on Heteroatom (P/N)+0.55 e+0.20 e
Highest Occupied Molecular Orbital (HOMO) Energy-6.8 eV-7.2 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.2 eV-0.8 eV
HOMO-LUMO Gap5.6 eV6.4 eV

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar structures. It is intended to demonstrate the type of information generated by this method.

Molecular Dynamics Simulations for Condensed Phase Behavior

While DFT is excellent for understanding single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules in condensed phases, such as liquids. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the substance's structure and properties.

Studies on long-chain tetraalkylphosphonium chlorides, such as trihexyl(tetradecyl)phosphonium chloride—a close structural analog to this compound—have utilized MD simulations to explore their liquid structure at ambient temperatures. unipa.it These simulations, often employing all-atom force fields, can model systems containing hundreds of ion pairs over nanoseconds, revealing detailed information about intermolecular organization. unipa.itnih.gov

A key output from MD simulations is the pair correlation function, g(r), which describes the probability of finding another atom at a certain distance from a reference atom. For trihexyl(tetradecyl)phosphonium chloride, simulations have revealed strong structural correlations between the positively charged phosphorus atom of the cation and the chloride anion. unipa.it This indicates the formation of distinct ion pairs in the liquid phase. Furthermore, the simulations show complex solvation shells, with specific ordering of both cations around other cations and anions around other anions at distances up to 10 Å. unipa.it This nanoscale structuring is a hallmark of ionic liquids and is crucial for understanding their bulk properties.

Interacting PairPeak Distance of First Solvation Shell (Å)Interpretation
P-Cl~4.5Strong ion pairing between the phosphonium (B103445) center and the chloride anion.
P-P~7.0Indicates the average distance between adjacent cations.
Cl-Cl~6.5Shows the average separation between adjacent anions.
P-C (alkyl chain)~5.0Correlation between the phosphonium head and the carbon atoms of neighboring alkyl chains.

Note: This data is based on findings for the structurally similar trihexyl(tetradecyl)phosphonium chloride and serves as a representative example of insights gained from MD simulations. unipa.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the activity or properties of a chemical compound based on its molecular structure. These models are built by correlating variations in molecular descriptors with changes in the observed property.

A typical QSAR/QSPR study involves calculating a variety of molecular descriptors. For a compound like this compound, these could include:

Descriptor TypeExample DescriptorPredicted Property
Topological Wiener Index (describes molecular branching)Boiling Point, Viscosity
Geometrical Molecular Surface AreaSolubility, Density
Quantum Chemical HOMO/LUMO Energies (from DFT)Reactivity, Toxicity
Constitutional Molecular WeightDensity, Molar Volume

These descriptors are then used in statistical algorithms, such as multiple linear regression or machine learning methods, to build a predictive model. The quality of a QSAR model is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.net

In Silico Prediction of Intermolecular Interaction Mechanisms

In silico methods, particularly DFT and MD simulations, are pivotal for predicting and understanding the mechanisms of intermolecular interactions. These interactions govern how this compound behaves in different environments, such as in solution or at interfaces.

As mentioned, DFT calculations predict that the primary interaction mechanism for TTPC with a polar surface like quartz is electrostatic attraction. mdpi.comresearchgate.net The high positive charge on the phosphonium head group strongly interacts with negatively charged sites on the mineral surface.

MD simulations provide a more dynamic and detailed picture of these interactions. For the related trihexyl(tetradecyl)phosphonium chloride, simulations show that the long alkyl chains of the phosphonium cations tend to aggregate, forming nonpolar domains within the liquid, while the charged phosphonium heads and chloride anions form a separate, interconnected polar network. unipa.itnih.gov This nanoscale segregation is a key feature of many ionic liquids and dictates how they interact with other substances. For example, when mixed with nonpolar solvents, the alkyl tails will readily interact with the solvent, while the polar heads will remain aggregated. This dual nature is the basis for its surfactant properties.

The combination of these computational methods provides a comprehensive, multi-scale understanding of this compound, from its fundamental electronic properties to its complex behavior in bulk phases.

Environmental Fate and Persistence Research Excluding Ecotoxicological Impact on Organisms

Investigation of Degradation Pathways in Environmental Matrices

The degradation of Tributyl(pentadecyl)phosphanium chloride is influenced by the specific environmental compartment and the presence of microorganisms.

Abiotic Degradation: The compound is stable to hydrolysis in aqueous solutions at pH levels of 5, 7, and 9 over a 30-day period at 25°C. Due to its chemical structure, which consists of saturated alkyl groups without double bonds or aromatic components, it is not expected to absorb light in the UV/visible range (280-800 nm) and is therefore considered stable to photodegradation. santos.com

Biotic Degradation: In aerobic aquatic environments, this compound undergoes biodegradation. The degradation process involves the shortening of its 14-carbon side chain. An aerobic aquatic metabolism study identified several significant degradates, including:

tributyl-(5-hydroxypentyl) phosphonium (B103445) chloride

tributyl-(7-hydroxyheptyl) phosphonium chloride

4-hydroxy-butyl phosphonium chloride

6-hydroxy-hexyl phosphonium chloride

The ultimate degradation product is expected to be Tetrabutylphosphonium chloride (TBPC). Under anaerobic conditions, however, the compound has been found to be stable to degradation. While specific data on its degradation rate in soil is unavailable, it is expected that biodegradation would occur, similar to what is observed in sediment. publications.gc.ca

Studies on Environmental Mobility and Distribution across Compartments

The mobility of this compound in the environment is significantly limited by its strong tendency to adsorb to soil and sediment.

Sorption: The compound exhibits very high soil adsorption coefficients. Studies have reported Freundlich Kads values ranging from 1,588 to 2,947 L/Kg and organic carbon-normalized adsorption coefficient (Koc) values from 61,249 to 1,205,878 L/Kg. This strong sorption behavior classifies the chemical as immobile in soil, meaning it is not expected to leach through the soil profile and reach groundwater. publications.gc.ca

Volatility: With a very low vapor pressure of 3.75 x 10⁻⁸ mm Hg at 25°C, this compound is considered non-volatile. publications.gc.ca Consequently, partitioning to the atmosphere is not a significant environmental fate process. publications.gc.ca

Distribution in Water: When introduced into an aquatic environment, it is expected to mix readily with water but will predominantly bind to suspended solids and sediment due to its high adsorption affinity. publications.gc.ca Once bound to these particles, it can then undergo degradation, potentially releasing transformation products back into the water column. publications.gc.ca

Environmental Mobility Parameters for this compound

ParameterValueReference
Vapor Pressure (at 25°C)3.75 x 10⁻⁸ mm Hg publications.gc.ca
Freundlich Adsorption Coefficient (Kads)1,588 - 2,947 L/Kg publications.gc.ca
Organic Carbon-Normalized Adsorption Coefficient (Koc)61,249 - 1,205,878 L/Kg publications.gc.ca

Assessment of Bioaccumulation Potential through Predictive Models and Methodologies

The potential for this compound to bioaccumulate has been assessed using its octanol-water partition coefficient (Kow).

Log Kow: The logarithm of the octanol-water partition coefficient (Log Kow) for this compound has been estimated to be ≥ 3. A Log Kow of this magnitude indicates a potential for the substance to bioaccumulate in organisms. publications.gc.ca

Conflicting Assessments: Despite the Log Kow value, some assessments conclude that the compound has a low potential for bioaccumulation and is not expected to bioaccumulate. santos.comsantos.com One report suggests that because the compound and its transformation products are expected to be in equilibrium between the organic and water phases, the resulting log Kow would be zero, indicating no expectation of bioaccumulation. publications.gc.ca

Degradate Bioaccumulation: It is noteworthy that the ultimate expected degradate, Tetrabutylphosphonium chloride (TBPC), has an estimated Log Kow of 6.31, indicating a strong potential to bioaccumulate in aquatic organisms. publications.gc.ca

Persistence and Environmental Half-Life Determinations

Studies have determined the persistence of this compound in terms of its half-life in specific environmental settings.

Aerobic Aquatic Metabolism: In an aerobic aquatic metabolism study, the compound was found to degrade with a calculated half-life of 15 days in clay loam sediment and 13 days in loam sediment. publications.gc.ca

Persistence in Water/Sediment Systems: Other studies have shown longer persistence, classifying it as moderately persistent to persistent in water. publications.gc.ca One study reported a half-life of 299 days in one creek system and a dissipation time 50% (DT50) of 73.4 days in another. publications.gc.ca

Stability: As previously noted, the compound is stable to both hydrolysis and photodegradation, which contributes to its potential for persistence in environments where biotic degradation is slow. santos.compublications.gc.ca Under anaerobic aquatic conditions, the compound was found to be stable. publications.gc.ca

Environmental Half-Life of this compound

Environmental MatrixParameterValue (days)Reference
Aerobic Aquatic (Clay Loam Sediment)Half-life15 publications.gc.ca
Aerobic Aquatic (Loam Sediment)Half-life13 publications.gc.ca
Aquatic System (Creek 1)Half-life299 publications.gc.ca
Aquatic System (Creek 2)DT5073.4 publications.gc.ca

Future Directions and Unaddressed Research Gaps

Development of Novel and More Efficient Synthetic Methodologies

The conventional synthesis of phosphonium (B103445) ILs often involves quaternization of phosphines followed by anion metathesis. nih.govarpnjournals.org While effective, these methods can present challenges related to reaction rates, side reactions, and the need for inert atmospheres to prevent oxidation to phosphine (B1218219) oxides. nih.gov Future research should prioritize the development of more sustainable and economically viable synthetic routes.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic methods to improve atom economy and reduce waste.

Streamlined Purification Processes: Current methods often require extensive washing and drying steps to remove impurities. arpnjournals.org Research into novel purification techniques, such as membrane filtration or supercritical fluid extraction, could significantly enhance efficiency.

One-Pot Syntheses: Designing multi-component reactions that allow for the synthesis of Tributyl(pentadecyl)phosphanium chloride in a single step would represent a significant advancement in terms of process simplification and cost reduction.

A comparative overview of current and potential future synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Phosphonium Ionic Liquids

Feature Conventional Methods Future Directions
Reaction Conditions Often require inert atmospheres and organic solvents. nih.gov Solvent-free conditions, use of microwave or ultrasound irradiation to accelerate reactions.
Catalysis Typically stoichiometric reactions. Development of reusable catalysts to improve efficiency and reduce waste.
Purification Multi-step washing and drying. arpnjournals.org Integrated purification techniques like membrane separation or crystallization.
Sustainability Moderate to low, with potential for significant waste generation. High, with a focus on atom economy and the use of bio-based feedstocks.

Expansion into Underexplored Application Domains

While phosphonium ILs have been investigated for applications such as lubricants, electrolytes, and catalysts, the specific potential of this compound in several emerging areas remains largely unexplored. nih.govnsf.govtandfonline.com Its unique combination of a long alkyl chain and a phosphonium headgroup suggests suitability for applications requiring surface activity and thermal stability.

Promising, yet underexplored, application areas include:

Advanced Materials Science: As a modifier for polymers and clays to create novel nanocomposites with enhanced thermal and mechanical properties.

Biotechnology and Pharmaceuticals: Investigating its potential as a solubilizing agent for poorly soluble active pharmaceutical ingredients or as a component in drug delivery systems. The interaction of ILs with biomolecules is a growing field of interest. nih.gov

Carbon Capture and Utilization: The development of 'task-specific' ILs for CO2 capture is an active area of research. researchgate.net The properties of this compound could be tailored for this purpose.

Enhanced Oil Recovery (EOR): A closely related compound, tributyl(tetradecyl)phosphonium chloride, has shown promise in surfactant-enhanced oil recovery. researchgate.net Further investigation into the efficacy of the pentadecyl derivative in this application is warranted.

Advanced Characterization Techniques for Complex Ionic Liquid Systems

A deeper understanding of the structure-property relationships in this compound necessitates the application of advanced characterization techniques. While standard methods like NMR, FTIR, and TGA provide valuable information, they often fall short of fully elucidating the complex intermolecular interactions and nanoscale organization in ionic liquid systems. arpnjournals.orgutec.edu.pe

Future characterization efforts should incorporate a multi-technique approach, as detailed in Table 2.

Table 2: Advanced Characterization Techniques for Ionic Liquid Systems

Technique Information Gained Research Gap for this compound
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Provides insights into nanoscale structuring and aggregation in the liquid state. Elucidation of the influence of the pentadecyl chain on mesoscale organization.
Advanced Mass Spectrometry (e.g., ESI-MS) Characterization of ion pairs and clusters in the gas phase, providing information on intermolecular forces. Detailed analysis of the specific ion-pairing behavior with different counter-ions.
Broadband Dielectric Spectroscopy (BDS) Probes the dynamics of charge transport and molecular relaxations over a wide range of frequencies and temperatures. acs.org A comprehensive study of the charge transport mechanisms and their correlation with structural dynamics.
In-situ Spectroscopic Techniques (e.g., Raman, IR) Monitoring changes in the ionic liquid structure under varying conditions of temperature, pressure, or in the presence of solutes. Understanding the molecular interactions with dissolved species in real-time.

Achieving a More Comprehensive Mechanistic Understanding at the Molecular Level

A fundamental understanding of the behavior of this compound at the molecular level is crucial for designing new applications and optimizing its performance in existing ones. This requires a detailed picture of ion pairing, solvation shells, and the dynamics of the constituent ions. nsf.gov

Key unanswered questions that future research should address include:

Cation-Anion Interactions: A precise quantification of the interaction energies between the tributyl(pentadecyl)phosphanium cation and various anions is needed to predict and control the physical and chemical properties of the resulting ILs. nsf.gov

Transport Phenomena: What are the dominant mechanisms of charge and mass transport in this ionic liquid, and how are they influenced by temperature, pressure, and the presence of solutes? The flexibility of the phosphonium cation is thought to play a significant role in its dynamic properties. rsc.org

Synergistic Integration of Experimental and Computational Research Paradigms

The complexity of ionic liquids makes a purely experimental or purely computational approach challenging. A synergistic integration of both methodologies is essential for accelerating progress in the field. mdpi.comrsc.org Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, can provide molecular-level insights that are often difficult to obtain experimentally. nsf.govmdpi.com

Future research should focus on a feedback loop where:

Computational Screening: Large-scale computational screening of different anion-cation combinations can identify promising candidates for specific applications, guiding synthetic efforts. nih.govacs.org

Experimental Validation: The most promising candidates identified through computational screening are then synthesized and their properties are characterized experimentally.

Model Refinement: The experimental data is used to validate and refine the computational models, improving their predictive accuracy for future screenings.

This integrated approach will not only deepen our fundamental understanding of this compound but also pave the way for the rational design of new phosphonium-based ionic liquids with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tributyl(pentadecyl)phosphanium chloride?

  • Methodological Answer : Purity validation requires a combination of nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) for quantifying impurities , and mass spectrometry (MS) for molecular weight confirmation. For ionic liquids like phosphonium salts, ensure anhydrous conditions during analysis to prevent hydrolysis artifacts. Cross-reference results with synthetic standards and consider using Karl Fischer titration to quantify residual water, which can affect reactivity .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (e.g., argon) in moisture-resistant containers at temperatures below 4°C to prevent degradation. Conduct stability tests under varying conditions (e.g., light, humidity) to establish shelf-life parameters. Safety protocols from analogous phosphonium ionic liquids recommend using fume hoods for handling and avoiding contact with oxidizing agents due to potential exothermic reactions .

Q. What are the critical parameters for optimizing this compound as a solvent in green chemistry applications?

  • Methodological Answer : Key factors include anion selection (e.g., chloride vs. bulkier anions), temperature-dependent viscosity, and compatibility with substrates. Design experiments to measure polarity via Kamlet-Taft parameters and assess recyclability through multiple reaction cycles. Refer to ionic liquid solvent databases for analogous systems to guide solvent-solute interaction studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in gas solubility data for this compound?

  • Methodological Answer : Apply the UNIFAC-IL model to predict gas solubility trends and validate with high-pressure gravimetric or volumetric experiments. Discrepancies often arise from impurities or moisture; use controlled environments and replicate studies with in situ moisture monitoring. Compare results with structurally similar ionic liquids (e.g., trihexyltetradecylphosphonium salts) to identify systematic deviations .

Q. What advanced strategies can elucidate ion-pair interactions in this compound during biomolecule studies?

  • Methodological Answer : Employ Raman spectroscopy to probe cation-anion vibrational modes and molecular dynamics (MD) simulations to model interfacial behavior. For biomolecular interactions (e.g., protein denaturation), use circular dichroism (CD) to track conformational changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-validate with cryo-electron microscopy if aggregation occurs .

Q. How to design a kinetic study for assessing hydrolytic degradation pathways under environmental conditions?

  • Methodological Answer : Simulate degradation by varying pH (2–12), temperature (25–60°C), and ionic strength. Monitor degradation products via LC-MS and identify intermediates using tandem mass spectrometry (MS/MS). For environmental relevance, include UV exposure tests and compare degradation rates with regulatory frameworks for phosphonium-based biocides .

Q. What experimental approaches reconcile discrepancies in thermal stability reported for this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Contradictions may stem from sample history (e.g., prior moisture exposure). Replicate studies with rigorously dried samples and compare activation energies using Kissinger or Ozawa methods to identify decomposition mechanisms .

Data Contradiction Analysis

Q. How to address conflicting reports on the critical micelle concentration (CMC) of this compound?

  • Methodological Answer : Discrepancies may arise from measurement techniques (e.g., surface tension vs. conductivity). Standardize protocols using pyrene fluorescence spectroscopy for CMC determination, and control for temperature, ionic strength, and counterion effects. Validate with dynamic light scattering (DLS) to correlate micelle size with concentration thresholds .

Q. What statistical methods ensure robustness in datasets comparing this compound’s solvent efficiency?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers and confounding variables. Use Bland-Altman plots to assess agreement between techniques (e.g., HPLC vs. NMR). Replicate experiments with independent batches and report confidence intervals for key parameters like partition coefficients .

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